molecular formula C21H8Br2Cl2O7 B13335917 2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

Cat. No.: B13335917
M. Wt: 603.0 g/mol
InChI Key: OIGOHGSFUJXLHN-UHFFFAOYSA-N
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Description

2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination and chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process is optimized for yield and purity, often employing advanced techniques such as crystallization and chromatography for purification. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid exerts its effects involves interactions with various molecular targets. The presence of halogen and hydroxyl groups allows it to participate in hydrogen bonding, halogen bonding, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms in 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid imparts unique reactivity and properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C21H8Br2Cl2O7

Molecular Weight

603.0 g/mol

IUPAC Name

2',7'-dibromo-4,7-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C21H8Br2Cl2O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29)

InChI Key

OIGOHGSFUJXLHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br)Cl)C(=O)O

Origin of Product

United States

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